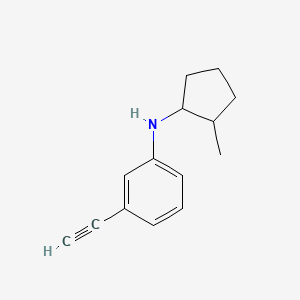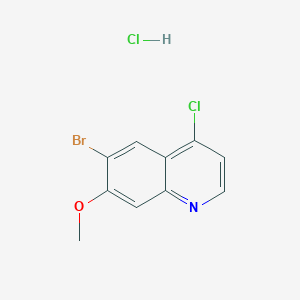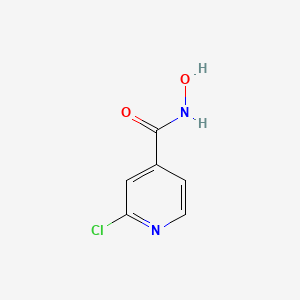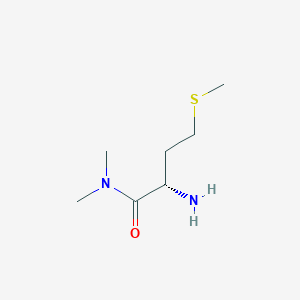
3-ethynyl-N-(2-methylcyclopentyl)aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-ethynyl-N-(2-methylcyclopentyl)aniline is a chemical compound with the molecular formula C₁₄H₁₇N and a molecular weight of 199.29 g/mol . It is primarily used for research purposes and is known for its unique structure, which includes an ethynyl group attached to an aniline ring substituted with a 2-methylcyclopentyl group .
Preparation Methods
The synthesis of 3-ethynyl-N-(2-methylcyclopentyl)aniline typically involves the following steps:
Starting Materials: The synthesis begins with commercially available aniline derivatives and cyclopentyl compounds.
Reaction Conditions: The ethynylation of the aniline ring is achieved through a palladium-catalyzed coupling reaction, often using ethynyl bromide as the ethynylating agent.
Industrial Production:
Chemical Reactions Analysis
3-ethynyl-N-(2-methylcyclopentyl)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: The ethynyl group can undergo nucleophilic substitution reactions, often using reagents like sodium amide or lithium diisopropylamide.
Scientific Research Applications
3-ethynyl-N-(2-methylcyclopentyl)aniline has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3-ethynyl-N-(2-methylcyclopentyl)aniline involves its interaction with specific molecular targets:
Comparison with Similar Compounds
3-ethynyl-N-(2-methylcyclopentyl)aniline can be compared with other similar compounds:
Properties
Molecular Formula |
C14H17N |
|---|---|
Molecular Weight |
199.29 g/mol |
IUPAC Name |
3-ethynyl-N-(2-methylcyclopentyl)aniline |
InChI |
InChI=1S/C14H17N/c1-3-12-7-5-8-13(10-12)15-14-9-4-6-11(14)2/h1,5,7-8,10-11,14-15H,4,6,9H2,2H3 |
InChI Key |
LOVVFIVRLBAAPP-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCC1NC2=CC=CC(=C2)C#C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-(Pyridin-3-yl)imidazo[1,2-a]pyrazine-3-carbaldehyde](/img/structure/B13254348.png)
![4-{[(5-Methylthiophen-2-yl)methyl]amino}butan-2-ol](/img/structure/B13254351.png)

![3-[(Methylsulfanyl)methyl]piperidine](/img/structure/B13254369.png)
![6-Chloro-3-(2,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B13254371.png)

![[5-Ethyl-1-(propan-2-yl)-1H-pyrazol-3-yl]methanol](/img/structure/B13254375.png)


![3-[(4-Methoxy-4-methylpentan-2-yl)amino]propan-1-ol](/img/structure/B13254393.png)

![Ethyl 2-[2-(4-methylphenyl)-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetate](/img/structure/B13254399.png)
![Methyl 3-amino-2-[(3-fluoro-4-hydroxyphenyl)methyl]propanoate](/img/structure/B13254408.png)

